Phenyl(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)methanone hydrochloride
Description
Phenyl(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)methanone hydrochloride is a synthetic benzophenone derivative with a pyrrolidine-ethoxy substituent on one phenyl ring and a hydrochloride salt (Fig. 1). Its structure comprises:
- Benzophenone core: A ketone group bridging two aromatic rings.
- 4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl group: A pyrrolidine (5-membered amine ring) linked via an ethoxy chain to the phenyl ring.
- Hydrochloride salt: Enhances solubility and stability for pharmacological applications .
Properties
Molecular Formula |
C19H22ClNO2 |
|---|---|
Molecular Weight |
331.8 g/mol |
IUPAC Name |
phenyl-[4-(2-pyrrolidin-1-ylethoxy)phenyl]methanone;hydrochloride |
InChI |
InChI=1S/C19H21NO2.ClH/c21-19(16-6-2-1-3-7-16)17-8-10-18(11-9-17)22-15-14-20-12-4-5-13-20;/h1-3,6-11H,4-5,12-15H2;1H |
InChI Key |
MIPMTZDKDJRMTB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)C(=O)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(1-Pyrrolidinyl)ethoxy]benzophenone hydrochloride typically involves the reaction of 4-hydroxybenzophenone with 2-(1-pyrrolidinyl)ethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of 4-[2-(1-Pyrrolidinyl)ethoxy]benzophenone hydrochloride involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-[2-(1-Pyrrolidinyl)ethoxy]benzophenone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of benzophenone derivatives or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted benzophenone derivatives.
Scientific Research Applications
4-[2-(1-Pyrrolidinyl)ethoxy]benzophenone hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-(1-Pyrrolidinyl)ethoxy]benzophenone hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring and benzophenone moiety play crucial roles in its binding to target proteins or enzymes. The compound may modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s uniqueness lies in its pyrrolidine-ethoxy-phenyl substitution pattern. Below is a comparison with structurally related compounds:
Key Findings from Comparative Studies
Amine Ring Size :
- Pyrrolidine (5-membered) : Enhances conformational rigidity, favoring interactions with G protein-coupled receptors (GPCRs) .
- Piperidine (6-membered) : Provides better σ-receptor binding but may reduce target specificity due to increased flexibility .
Substituent Effects: Fluorine Addition: Increases lipophilicity and metabolic stability (e.g., in (4-fluorophenyl)(piperidin-4-yl)methanone) but may alter receptor selectivity . Hydrochloride Salt: Common across analogues to improve aqueous solubility; critical for in vivo efficacy .
Biological Activity Trends :
- Pyrrolidine-containing compounds often exhibit CNS activity due to favorable blood-brain barrier penetration .
- Piperazine or piperidine derivatives (e.g., raloxifene) are more common in hormone-targeting therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
